1,2-Benzenedicarboxylic acid, potassium salt (1:2)

Descripción

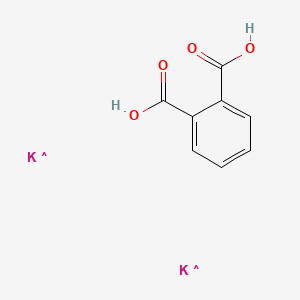

Structure

3D Structure of Parent

Propiedades

Número CAS |

29801-94-3 |

|---|---|

Fórmula molecular |

C8H6KO4 |

Peso molecular |

205.23 g/mol |

Nombre IUPAC |

potassium 2-carboxybenzoate |

InChI |

InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |

Clave InChI |

XCCFSZODNJHPEF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K] |

Otros números CAS |

29801-94-3 |

Descripción física |

Solid; Stable in air; [Merck Index] Colorless or white odorless crystals; [National Institute of Standards and Technology MSDS] |

Números CAS relacionados |

88-99-3 (Parent) |

Origen del producto |

United States |

Synthetic Methodologies and Crystal Engineering of Potassium Phthalate 2:1

Crystal Growth Techniques for Potassium Phthalate (B1215562) (2:1)

The cultivation of high-quality single crystals of potassium phthalate is predominantly achieved through solution growth techniques. These methods offer precise control over the crystallization conditions, which is essential for obtaining large, transparent, and defect-free crystals.

Slow Evaporation Solution Growth Methodologies

The slow evaporation solution growth technique is a widely employed method for growing potassium phthalate crystals. irphouse.comrasayanjournal.co.insphinxsai.com This method involves dissolving the potassium phthalate salt in a suitable solvent, typically deionized water, to create a saturated or slightly undersaturated solution. irphouse.comrasayanjournal.co.in The solution is then left undisturbed in a controlled environment, often at a constant temperature, to allow for the slow evaporation of the solvent. irphouse.comrasayanjournal.co.in

The process typically begins with the preparation of a saturated solution of KHP. scirp.org For instance, a solution can be prepared by dissolving KHP in deionized water and stirring it for several hours to ensure homogeneity. rasayanjournal.co.in The solution is then filtered to remove any impurities. rasayanjournal.co.in The filtered solution is placed in a beaker covered with a perforated sheet to control the rate of evaporation. rasayanjournal.co.in Over a period of several days to weeks, as the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and subsequent growth of crystals. irphouse.comrasayanjournal.co.in Good quality, transparent crystals can be harvested after a period of approximately 20 to 40 days. irphouse.comrasayanjournal.co.in

The temperature of the growth environment is a critical parameter. Studies have shown successful crystal growth at room temperature and at elevated temperatures, such as 37°C, maintained in a constant temperature bath. rasayanjournal.co.inscirp.org The slow and controlled evaporation is crucial for the formation of well-defined, large single crystals. irphouse.com

Submerged-Seed Solution Growth Techniques

For growing larger, high-quality crystals with controlled orientation, the submerged-seed solution growth technique is utilized. iosrjournals.org This method involves the use of a pre-existing small, high-quality crystal, known as a seed crystal.

In this technique, a saturated or supersaturated solution of potassium phthalate is prepared. iosrjournals.org A carefully selected seed crystal is then suspended in this solution, typically using a nylon thread. iosrjournals.org The growth process is carried out in a constant temperature bath to maintain precise control over the supersaturation level. iosrjournals.org The seed crystal acts as a template, and the solute molecules from the solution deposit onto its surfaces, leading to the growth of a larger single crystal. This method allows for better control over the crystal's morphology and perfection compared to spontaneous nucleation. researchgate.net

Influence of Impurities and Dopants on Potassium Phthalate (2:1) Crystal Growth

The introduction of impurities or dopants into the crystal lattice of potassium phthalate can significantly alter its physical and chemical properties. This practice, known as crystal engineering, is a powerful tool for tailoring materials for specific applications.

Metal Ion Doping Effects (e.g., Lithium, Sodium, Iron)

The incorporation of metal ions into the KHP crystal lattice has been a subject of extensive research to modify its properties.

Lithium (Li+): Doping with lithium has been shown to influence the crystal structure and nonlinear optical (NLO) properties. Mixed crystals of lithium-incorporated potassium hydrogen phthalate have been grown, and their composition has been confirmed by single-crystal XRD analysis. rsc.org The presence of lithium can lead to the formation of new crystalline phases with different space groups, which in turn affects the second harmonic generation (SHG) efficiency. ukessays.com For example, crystals grown from an equimolar solution of KHP and lithium carbonate crystallize in a non-centrosymmetric space group (P21), which is desirable for NLO applications. ukessays.com

Sodium (Na+): The influence of sodium chloride (NaCl) doping on KHP crystals has been investigated. scirp.org Powder X-ray diffraction (XRD) studies have confirmed the incorporation of sodium ions into the KHP crystal lattice without altering the fundamental orthorhombic structure, though slight changes in lattice parameters are observed. iosrjournals.orgscirp.org Doping with sodium can lead to a slight increase in the melting point and can affect the optical and dielectric properties of the crystal. scirp.org

Iron (Fe3+): The effect of iron (Fe3+) doping on the structural and optical properties of KHP single crystals has been studied. researchgate.net The slow evaporation technique has been used to grow iron-doped KHP crystals. researchgate.net It is suggested that the Fe3+ ions may replace the K+ ions in the crystal lattice. researchgate.net This doping can influence the transparency of the crystal in the visible region. researchgate.net

The table below summarizes the effects of different metal ion dopants on the lattice parameters of KHP crystals.

| Dopant | Concentration | a (Å) | b (Å) | c (Å) | Crystal System | Reference |

| Pure KHP | - | 9.653 | 13.461 | 6.431 | Orthorhombic | scirp.org |

| NaCl | 1 M% | 9.577 | 13.246 | 6.463 | Orthorhombic | scirp.org |

| NaCl | 3 M% | 9.628 | 13.555 | 6.518 | Orthorhombic | scirp.org |

| NaCl | 5 M% | 9.844 | 13.389 | 6.340 | Orthorhombic | scirp.org |

| BaCl2 | Doped | - | - | - | Orthorhombic | ijera.com |

| FeCl3 | Doped | - | - | - | Orthorhombic | researchgate.net |

Organic Dopant Integration (e.g., Thiourea (B124793), Resorcinol)

The incorporation of organic molecules as dopants can also significantly modify the properties of KHP crystals.

Thiourea: There have been reports on the growth of KHP crystals with the incorporation of S-donor ligands like thiourea. niscpr.res.in Recrystallization of KHP in the presence of thiourea has been performed to study the potential for doping. niscpr.res.in

Resorcinol (B1680541): The possibility of doping KHP with resorcinol has been a subject of debate. While some studies have claimed the growth of resorcinol-doped KHP crystals with enhanced SHG efficiency, other research suggests that resorcinol is not incorporated into the KHP crystal lattice due to fractional crystallization. ias.ac.in Experimental attempts to grow resorcinol-doped KHP have resulted in the isolation of pure KHP crystals, with the more soluble resorcinol remaining in the solution. ias.ac.in

Impact of Solution Conditions (pH, Solute Concentration, Supersaturation) on Crystal Morphology

The morphology, or external shape, of KHP crystals is highly dependent on the conditions of the growth solution.

pH: The pH of the growth solution plays a crucial role. KHP crystals are typically grown from slightly acidic solutions. scirp.org For instance, a pH of 4.8 has been used for the growth of sodium chloride-doped KHP crystals. scirp.org The pH can influence the solubility of KHP and the incorporation of dopants, thereby affecting the crystal growth rate and morphology. researchgate.net

Solute Concentration and Supersaturation: The concentration of the solute and the degree of supersaturation are primary drivers of crystal growth. researchgate.net A supersaturated solution is necessary for the deposition of material onto the crystal faces. The level of supersaturation affects the growth rate of different crystal faces, which in turn determines the final morphology of the crystal. purdue.edu Controlling the supersaturation is key to preventing rapid, uncontrolled nucleation and promoting the growth of large, high-quality crystals. researchgate.net

Additives: The presence of additives or impurities in the growth solution can significantly modify the crystal habit. purdue.edu Even small amounts of certain impurities can selectively adsorb onto specific crystal faces, inhibiting their growth and leading to a change in the crystal's external shape. This phenomenon is a key aspect of controlling crystal morphology. purdue.edu

Recrystallization and Purification Techniques for Research-Grade Potassium Phthalate (2:1)

The generation of research-grade potassium phthalate (2:1), also known as dipotassium (B57713) phthalate, necessitates meticulous purification to remove impurities that may be present from the initial synthesis. While detailed, peer-reviewed studies focusing exclusively on the recrystallization of dipotassium phthalate are not extensively available in the public domain, general principles of salt purification and information from related patents and chemical supplier data provide a framework for obtaining high-purity material. The primary method for purification is recrystallization from an appropriate solvent, which relies on the differences in solubility between the desired compound and the impurities at different temperatures.

For dipotassium phthalate, a highly water-soluble compound, water is the solvent of choice for recrystallization. The general procedure involves dissolving the crude dipotassium phthalate in a minimum amount of hot deionized or distilled water to create a saturated solution. Any insoluble impurities can then be removed by hot filtration. As the filtrate cools, the solubility of the dipotassium phthalate decreases, leading to the formation of crystals. The rate of cooling can influence the size and purity of the resulting crystals, with slow cooling generally favoring the formation of larger, more perfect crystals.

Further purification can be achieved by repeating the recrystallization process. The purity of the final product is typically assessed by analytical techniques such as titration or spectroscopy.

While specific research findings on the recrystallization of dipotassium phthalate are scarce, a patent for the preparation of high-purity dipotassium phosphate (B84403) offers analogous insights into achieving high purity for a similar potassium salt. This method emphasizes the strict control of the cooling and crystallization temperature. By employing a screened temperature reduction process, the crystallization occurs gradually, promoting the formation of uniformly sized crystals and significantly reducing the inclusion of inorganic impurities within the crystal lattice. Furthermore, the addition of an organic solvent to the reaction solution is described as a method to aid in the removal of organic impurities. google.com

A general procedure for obtaining crystalline dipotassium phthalate after synthesis involves concentrating the reaction solution, followed by cooling to induce crystallization. One method describes concentrating the neutralization solution to 120-124°C, filtering to remove insoluble matter, and then cooling to below 20°C for crystallization. chemicalbook.com The resulting crystals are then separated by centrifugation and dried.

The following tables outline a generalized approach to the recrystallization of dipotassium phthalate based on these principles and data for similar compounds.

Table 1: Generalized Recrystallization Parameters for Dipotassium Phthalate

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Solvent | Deionized or Distilled Water | To dissolve the dipotassium phthalate and impurities. |

| Temperature (Dissolution) | Near boiling point | To maximize the solubility of dipotassium phthalate. |

| Filtration | Hot filtration | To remove any insoluble impurities from the hot, saturated solution. |

| Crystallization | Slow cooling of the filtrate | To allow for the formation of pure crystals as solubility decreases. |

| Washing | Cold solvent (e.g., ice-cold water or ethanol) | To rinse away any remaining impurities from the surface of the crystals. |

| Drying | Oven at a specified temperature (e.g., 60-70°C) or in a desiccator | To remove the residual solvent from the purified crystals. |

Table 2: Illustrative Purification Steps for a High-Purity Potassium Salt (based on Dipotassium Phosphate methodology)

| Step | Description | Rationale |

|---|---|---|

| 1. Controlled Neutralization | Reaction of the acid with potassium hydroxide (B78521) with strict pH control. | To ensure the correct stoichiometry and minimize side products. |

| 2. Activated Carbon Treatment | Addition of activated carbon to the solution followed by stirring and filtration. | To remove colored and other organic impurities. google.com |

| 3. Controlled Cooling Crystallization | Gradual reduction of the solution temperature according to a specific profile. google.com | To promote the growth of uniform, high-purity crystals and minimize impurity inclusion. google.com |

| 4. Centrifugation and Washing | Separation of the crystals from the mother liquor and washing with a pure, cold solvent. | To isolate the pure crystals and remove residual impure mother liquor. |

| 5. Drying | Drying the crystals under controlled temperature. google.com | To obtain the final, solvent-free high-purity product. google.com |

It is important to note that the optimal conditions for recrystallization, such as the precise temperatures and cooling rates, would need to be empirically determined for dipotassium phthalate to achieve the desired research-grade purity.

Advanced Structural Elucidation and Solid State Chemistry of Potassium Phthalate 2:1

Single-Crystal X-ray Diffraction (SCXRD) Analysis of Potassium Phthalate (B1215562) (2:1)

Single-crystal X-ray diffraction has been a pivotal technique in elucidating the three-dimensional atomic arrangement within potassium phthalate (2:1). These studies have revealed a structure composed of a potassium cation and a hydrogen phthalate anion as the crystallographically independent units. researchgate.netniscpr.res.inniscpr.res.incore.ac.ukresearchgate.netunigoa.ac.incore.ac.uk

Determination of Space Group and Unit Cell Parameters

Potassium hydrogen phthalate crystallizes in the noncentrosymmetric orthorhombic space group Pca2₁ (No. 29). niscpr.res.incore.ac.ukcore.ac.ukscirp.orgiosrjournals.org This noncentrosymmetric nature is a key factor in its observed nonlinear optical properties. core.ac.uk The unit cell parameters, which define the dimensions of the crystal's basic repeating unit, have been determined with high precision and are in excellent agreement across multiple studies. core.ac.uk

| Parameter | Value | Reference |

|---|---|---|

| Empirical formula | C₈H₅KO₄ | wikipedia.org |

| Formula weight | 204.22 g/mol | wikipedia.org |

| Crystal system | Orthorhombic | scirp.orgiosrjournals.orgiosrjournals.orgirphouse.com |

| Space group | Pca2₁ | niscpr.res.incore.ac.ukcore.ac.ukscirp.orgiosrjournals.orgiosrjournals.orgirphouse.com |

| a (Å) | 9.605 | iosrjournals.org |

| b (Å) | 13.331 | iosrjournals.org |

| c (Å) | 6.473 | iosrjournals.org |

| Volume (ų) | 829.3 | Calculated from a, b, c |

| Z | 4 | researchgate.net |

| Density (calculated) (g/cm³) | 1.636 | wikipedia.org |

Intermolecular Interactions: Hydrogen Bonding and π∙∙∙π Stacking Analysis

The crystal structure of potassium phthalate (2:1) is significantly stabilized by a network of intermolecular forces. A notable feature is the short O-H···O hydrogen bond that links the hydrogen phthalate anions into zigzag chains extending along the c-axis. core.ac.ukresearchgate.net Specifically, the hydrogen atom of the carboxylic acid group acts as a donor and is accepted by a carboxylate oxygen of a neighboring anion, with a reported O···A distance of 2.551(2) Å and a DHA angle of 170.4°. core.ac.uk

In addition to hydrogen bonding, π∙∙∙π stacking interactions between the aromatic rings of the phthalate anions play a crucial role in stabilizing the structure. researchgate.netniscpr.res.inniscpr.res.inunigoa.ac.incore.ac.uk These interactions occur both within the layers (intra-layer) and between the layers (inter-layer) of the coordination polymer, with reported distances of 4.991 Å and 5.141 Å, respectively. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comgrafiati.comresearchgate.net This method defines the surface of a molecule by points where the contribution to the electron density from that molecule is equal to the contribution from all other molecules. ukessays.com For potassium phthalate (2:1), this analysis provides a detailed picture of the close contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of different types of intermolecular contacts. mdpi.comgrafiati.comresearchgate.netrsc.org For instance, in related phthalate structures, O···H/H···O interactions are shown to be dominant, highlighting the significance of hydrogen bonding in the crystal packing. researchgate.netukessays.com These plots graphically represent the distribution of distances from the Hirshfeld surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, offering a comprehensive summary of all intermolecular contacts. mdpi.com

Coordination Chemistry of Potassium Ions in Potassium Phthalate (2:1) Structures

The potassium ion in the KHP structure exhibits a seven-coordinate geometry, being bonded to oxygen atoms from four symmetry-related hydrogen phthalate anions. niscpr.res.incore.ac.uk The K-O bond distances range from 2.6353(16) to 3.1396(19) Å, and the O-K-O bond angles vary significantly, indicating a distorted {KO₇} polyhedron. core.ac.uk

Heptadentate Binding Modes of the Hydrogen Phthalate Ligand

A key feature of the KHP structure is the µ₄-heptadentate binding mode of the hydrogen phthalate ligand. researchgate.netniscpr.res.inniscpr.res.inunigoa.ac.incore.ac.ukresearchgate.net This means that each hydrogen phthalate anion bridges four potassium ions, using seven of its oxygen atoms for coordination. This complex binding mode is instrumental in organizing the potassium ions into a layered arrangement. researchgate.netniscpr.res.inniscpr.res.inunigoa.ac.incore.ac.ukresearchgate.net

Formation of Two-Dimensional Coordination Polymers

The µ₄-heptadentate coordination of the hydrogen phthalate ligand leads to the formation of a two-dimensional (2D) coordination polymer. researchgate.netniscpr.res.inniscpr.res.inunigoa.ac.incore.ac.ukresearchgate.net This polymeric structure consists of parallel chains of face-sharing {KO₇} polyhedra that extend along the c-axis. researchgate.netniscpr.res.inniscpr.res.incore.ac.ukunigoa.ac.incore.ac.uk These chains are flanked by the hydrogen phthalate "wings" and are interconnected by the vertex sharing of three polyhedra, which extends the network along the a-axis. researchgate.netniscpr.res.inniscpr.res.inunigoa.ac.incore.ac.uk This two-dimensional architecture is a defining characteristic of the solid-state structure of potassium hydrogen phthalate. niscpr.res.incore.ac.uk

Analysis of {KOₓ} Polyhedra Linkages and Geometries

In the crystal structure of potassium hydrogen phthalate (KHP), the potassium ion is central to the formation of the extended solid-state architecture. The K⁺ ion exhibits a seven-coordinate environment, being bonded to seven oxygen atoms from four different hydrogen phthalate anions. researchgate.net This coordination arrangement results in the formation of a distorted monocapped trigonal prismatic {KO₇} polyhedron. researchgate.net The K-O bond distances within this polyhedron are not uniform, varying from approximately 2.635 Å to 3.140 Å, which indicates a significant distortion from ideal geometry. researchgate.net

Table 1: Selected Bond Distances for the {KO₇} Polyhedron in KHP Data sourced from a 2020 study on the crystal structure. researchgate.net

| Bond | Distance (Å) |

| K-O1 | 2.7663(16) |

| K-O1(i) | 2.8420(17) |

| K-O1(ii) | 3.1396(19) |

| K-O2(ii) | 2.7580(17) |

| K-O2(iii) | 2.6353(16) |

| K-O3(i) | 2.8256(17) |

| K-O3(ii) | 2.9103(17) |

| (Symmetry relations: (i) -x+1/2, -y+1, z; (ii) x, y, z-1; (iii) -x+1, y-1/2, z-1) |

Crystal Lattice Perturbations Due to Doping and Mixed Crystal Formation

The crystal lattice of potassium hydrogen phthalate is susceptible to perturbations through the incorporation of dopant ions or the formation of mixed crystals with other metal cations. These modifications can lead to significant changes in the crystal structure, including alterations in the space group and unit cell parameters.

Doping the KHP crystal with ions such as sodium (Na⁺) or osmium (Os⁸⁺) has been shown to induce slight distortions in the crystal structure. researchgate.netresearchgate.net Spectroscopic analysis of sodium-doped KHP confirms a distortion of the crystal lattice. researchgate.net Similarly, the incorporation of the high-valence Os(VIII) ion into the KHP matrix results in slight structural changes and the creation of defect centers. researchgate.net

More dramatic perturbations are observed in the formation of mixed crystals, where a significant fraction of potassium ions are substituted.

Lithium-Potassium Hydrogen Phthalate : A mixed crystal incorporating lithium, with the formula C₁₆H₁₆KLiO₁₁, was synthesized. Unlike pure KHP, which crystallizes in the orthorhombic system with the noncentrosymmetric space group Pca2₁, this mixed crystal belongs to the monoclinic crystal system with the space group P2₁. rsc.orgrsc.org

Sodium-Potassium Hydrogen Phthalate : The growth of a bimetallic phthalate with sodium led to a crystal with the composition K₀.₇₈Na₁.₂₂[C₆H₄(COO)₂]·H₂O. This resulted in a complete change of the crystal system to trigonal, with the centrosymmetric space group P-31c. lupinepublishers.comresearchgate.net Another mixed crystal with the composition Na₀.₅₁K₁.₄₉[C₆H₄(COO)₂]·H₂O also crystallizes in the same trigonal space group. lupinepublishers.com

Zinc-Potassium Hydrogen Phthalate : The incorporation of zinc(II) ions yielded a mixed crystal with the formula [C₁₆H₁₇KO₁₃]₂Zn. This crystal belongs to the monoclinic system with the space group P2₁/c. jetir.org

These examples demonstrate that the introduction of different cations into the KHP lattice perturbs the original orthorhombic structure, leading to the formation of new crystalline phases with distinct symmetries and unit cell dimensions.

Table 2: Crystallographic Data for KHP and Selected Mixed Crystals

| Compound | Crystal System | Space Group | Reference(s) |

| KHP (C₈H₅KO₄) | Orthorhombic | Pca2₁ | core.ac.ukrsc.org |

| PLHP (C₁₆H₁₆KLiO₁₁) | Monoclinic | P2₁ | rsc.orgrsc.org |

| NaKP (K₀.₇₈Na₁.₂₂[C₆H₄(COO)₂]·H₂O) | Trigonal | P-31c | lupinepublishers.comresearchgate.net |

| ZKP ([C₁₆H₁₇KO₁₃]₂Zn) | Monoclinic | P2₁/c | jetir.org |

Comparative Structural Studies with Alkali Metal Hydrogen Phthalates

The crystal structure of potassium hydrogen phthalate is part of a homologous series of alkali metal hydrogen phthalates (XAP, where X = Li, Na, K, Rb, Cs), which exhibit notable structural variations depending on the identity of the alkali cation. aip.org

A key difference lies in the hydration state of the crystals. Lithium and sodium hydrogen phthalates typically crystallize with water molecules (e.g., hemihydrate for NaHP), whereas the phthalates of potassium, rubidium, and cesium are anhydrous. niscpr.res.in

The coordination number and geometry of the alkali metal ion are also strongly influenced by its ionic radius. While K⁺ in KHP is seven-coordinate ({KO₇}), the larger Cs⁺ ion in cesium hydrogen phthalate adopts an eight-coordinate geometry. The Rb⁺ ion, being similar in size to K⁺, is also seven-coordinate.

Table 3: Structural Comparison of Alkali Metal Hydrogen Phthalates

| Compound | Cation | Crystal System | Hydration State | Cation Coordination No. | Phthalate Bridging Mode | Reference(s) |

| Lithium Hydrogen Phthalate | Li⁺ | - | Typically Hydrated | - | - | |

| Sodium Hydrogen Phthalate | Na⁺ | Orthorhombic | Hemihydrate | - | µ₂-bidentate | niscpr.res.in |

| Potassium Hydrogen Phthalate | K⁺ | Orthorhombic | Anhydrous | 7 | µ₄-heptadentate | core.ac.uk |

| Rubidium Hydrogen Phthalate | Rb⁺ | Orthorhombic | Anhydrous | 7 | µ₄-heptadentate | aip.org |

| Cesium Hydrogen Phthalate | Cs⁺ | Orthorhombic | Anhydrous | 8 | - | aip.org |

Advanced Spectroscopic Characterization and Analytical Applications of Potassium Phthalate 2:1

Vibrational Spectroscopy for Functional Group Analysis (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. In the case of dipotassium (B57713) phthalate (B1215562), the FT-IR spectrum reveals characteristic peaks that confirm its molecular structure.

Key vibrational modes observed in the FT-IR spectrum of dipotassium phthalate and its related compound, potassium hydrogen phthalate (KHP), are detailed below. These assignments are based on the analysis of various research findings. isca.meresearchgate.netijrpns.comnih.govresearchgate.net

The spectrum of potassium hydrogen phthalate shows distinct peaks corresponding to the carboxylic acid and carboxylate groups. For instance, the C=O stretching vibration of the carboxylic acid group is typically observed around 1677 cm⁻¹ to 1664 cm⁻¹. isca.meresearchgate.net The asymmetric and symmetric stretching vibrations of the carboxylate ion (COO⁻) appear at approximately 1561 cm⁻¹ and 1374 cm⁻¹, respectively. isca.me The C-C ring stretching vibrations are found near 1478 cm⁻¹. isca.me

Other notable peaks in the KHP spectrum include C-O stretching at 1260 cm⁻¹, C-C-O stretching at 1077 cm⁻¹, and C-H out-of-plane bending at 853 cm⁻¹ and 805 cm⁻¹. isca.me The presence of a free carboxylic acid group is a key feature, often confirmed by a characteristic signal around 1680 cm⁻¹ in the IR spectrum. niscpr.res.in

When dipotassium phthalate is formed, the carboxylic acid proton is replaced by a potassium ion, leading to changes in the vibrational spectrum. The bands corresponding to the carboxylic acid group would be absent, and the spectrum would be dominated by the vibrations of the dicarboxylate anion and the aromatic ring.

Table 1: Characteristic FT-IR Vibrational Frequencies for Phthalate Compounds

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid (in KHP) | C=O Symmetric Stretching | 1664 - 1677 | isca.meresearchgate.net |

| Carboxylate Ion | C=O Asymmetric Stretching | 1561 - 1600 | isca.meresearchgate.net |

| Carboxylate Ion | C=O Symmetric Stretching | 1374 - 1384 | isca.meresearchgate.net |

| Aromatic Ring | C=C Ring Stretching | 1478 - 1485 | isca.meresearchgate.net |

| C-O Group | Stretching | 1260 | isca.me |

| C-C-O Group | Stretching | 1077 - 1093 | isca.meijrpns.com |

| C-H Group | Out-of-plane Bending | 805 - 853 | isca.me |

| O-H Group | Out-of-plane Bending | 719 | ijrpns.com |

| C-O Group | Wagging | 440 - 688 | isca.meijrpns.com |

Electronic Spectroscopy for Optical Property Assessment (UV-Vis, Photoluminescence)

Optical Transmittance and Absorption Bands

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the optical properties of dipotassium phthalate, specifically its transmittance and absorption characteristics. The UV-Vis spectrum of potassium hydrogen phthalate (KHP) in aqueous solutions shows strong absorbance in the UV region, particularly between 200 nm and 300 nm. researchgate.netnih.gov This absorption is attributed to the electronic transitions within the aromatic ring system of the phthalate molecule. researchgate.net

The absorption spectrum of KHP typically exhibits maximum absorption peaks around 275 nm and 225 nm when measured in alcohol. guidechem.com In aqueous solutions, the absorbance in the UV range increases with the concentration of KHP, while the variations in the visible range are negligible. researchgate.netnih.gov This property makes UV-Vis spectroscopy a useful tool for quantifying organic compounds in water. researchgate.net

The optical transparency of KHP crystals can be influenced by the presence of dopants. For example, doping with certain metal ions can lead to the appearance of new absorption bands. iosrjournals.org The lower cut-off wavelength and the transparency window are important parameters for applications in nonlinear optics. ijera.comijert.org

Table 2: UV-Vis Absorption Data for Potassium Phthalate Compounds

| Compound | Solvent/Form | Absorption Maxima (λmax) | Reference |

| Potassium Hydrogen Phthalate | Alcohol | 225 nm, 275 nm | guidechem.com |

| Potassium Hydrogen Phthalate | Aqueous Solution | 200 - 300 nm | researchgate.netnih.gov |

| NaCl doped KHP | Crystal | ~325 nm, ~340 nm | iosrjournals.org |

| Acetamide chelated KHP | Crystal | 272 nm | ijrpns.com |

UV-Vis Spectroscopy in Organic Compound Quantification in Aqueous Systems

UV-Vis spectroscopy serves as a practical method for determining the concentration of organic compounds in aqueous solutions, with potassium hydrogen phthalate (KHP) often used as a standard for calibration. nih.govoak.go.krresearchgate.netutwente.nl The strong absorbance of KHP in the UV range, typically between 250 nm and 300 nm, is directly proportional to its concentration. researchgate.netnih.gov This linear relationship allows for the creation of calibration curves to quantify unknown concentrations of organic matter, often expressed as Total Organic Carbon (TOC). oak.go.krutwente.nloptica.org

The methodology involves measuring the UV absorbance of a water sample and comparing it to the absorbance of standard KHP solutions of known concentrations. nih.govoak.go.kr Multiple linear regression models can be applied to the absorbance data at various wavelengths to improve the accuracy of the quantification. researchgate.netnih.gov This technique has been successfully used to develop real-time monitoring systems for water quality, utilizing UV LEDs as light sources. oak.go.kroptica.org

The limit of detection (LOD) for KHP in water using Near-Infrared (NIR) spectroscopy, a related technique, has been determined to be as low as 150 ppm under optimized conditions. plos.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Assessment

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules. For potassium hydrogen phthalate (KHP), the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons. bipm.orgchemicalbook.com In a deuterium (B1214612) oxide (D₂O) solvent, the spectrum typically shows two multiplets in the aromatic region, between approximately 7.0 and 8.3 ppm. bipm.org These two signals arise from the two distinct pairs of magnetically equivalent aromatic protons in the phthalate ring. bipm.org

The exact chemical shifts of these protons can be influenced by factors such as the solvent used, temperature, pH, and the concentration of the sample. bipm.org The acidic proton of the carboxylic group in KHP undergoes rapid exchange with deuterium in D₂O, which simplifies the spectrum by removing the signal from this proton. bipm.org However, when using solvents like DMSO-d₆, the signal from the acidic proton can be observed and may cause interference. bipm.org

Table 3: ¹H NMR Chemical Shift Ranges for Potassium Hydrogen Phthalate (KHP)

| Protons | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aromatic Protons | D₂O | 7.0 - 8.3 | Multiplet | bipm.org |

| Aromatic Protons | D₂O | 7.37 - 7.40 | Multiplet | nih.gov |

| Aromatic Protons | D₂O | 7.43, 7.50 | Multiplet | nih.govmdpi.com |

Potassium Hydrogen Phthalate as an Internal Standard for Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity of organic compounds. bipm.org Potassium hydrogen phthalate (KHP) is widely recognized and used as a primary standard for qNMR analysis, particularly for analytes soluble in D₂O. bipm.orgnih.govsigmaaldrich.comfujifilm.comsigmaaldrich.comhpc-standards.commdpi.comfujifilm.com Its suitability as an internal standard stems from its high purity, stability, and the availability of certified reference materials (CRMs). bipm.orgmdpi.com

In a qNMR experiment, a known amount of KHP is added to a solution containing the analyte of interest. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a KHP signal. bipm.org The aromatic proton signals of KHP, typically appearing as multiplets between 7.37 and 7.50 ppm in D₂O, are used for quantification. nih.govnih.gov

The use of KHP as a qNMR standard has been validated in numerous studies for the quantification of various compounds, including active pharmaceutical ingredients like clindamycin (B1669177) phosphate (B84403) and dipotassium glycyrrhizinate. nih.govnih.govmdpi.com While the NMR signals of KHP can be more complex compared to other standards, its reliability and traceability to primary standards make it an invaluable tool in quantitative analysis. bipm.org

Mass Spectrometry Profiling

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. While specific mass spectrometry data for dipotassium phthalate is not extensively detailed in publicly available literature, its expected behavior can be inferred from the well-documented analysis of the phthalate structure and its derivatives.

The analysis of phthalates is commonly performed using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). core.ac.uk For non-volatile salts like dipotassium phthalate, LC-MS with electrospray ionization (ESI) is a more suitable technique. ESI-MS allows for the analysis of ionic compounds in solution.

In mass spectrometry, dipotassium phthalate would be expected to be observed in various forms depending on the ionization technique and instrument settings. The monoisotopic mass of dipotassium phthalate (C₈H₄K₂O₄) is 241.938372 Da. americanelements.com

Under typical ESI conditions, one might observe ions corresponding to the intact molecule with different charge states or adducts. The fragmentation of the phthalate moiety is well-characterized. A common fragmentation pathway for many phthalate esters involves the formation of a protonated phthalic anhydride (B1165640) ion at m/z 149. coventry.ac.ukmdpi.comresearchgate.net This is a highly stable fragment and is often the base peak in the mass spectra of many phthalate compounds. researchgate.net Another significant fragment ion observed in the study of phthalate metabolites is the deprotonated benzoate (B1203000) ion [C₆H₅COO]⁻ at m/z 121.0295. nih.gov

While these fragmentation patterns are primarily documented for phthalate esters and metabolites, the underlying phthalate structure is the same in dipotassium phthalate. Therefore, similar fragmentation behavior of the phthalate backbone would be anticipated upon inducing fragmentation, for instance, through collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.

High-resolution mass spectrometry (HRMS) offers the advantage of providing highly accurate mass measurements, which aids in the determination of the elemental composition of parent ions and their fragments. nih.gov This capability is crucial for distinguishing between compounds with similar nominal masses.

Interactive Data Table: Theoretical and Common Mass Spectrometry Data for Phthalate Analysis

| Ion Description | Theoretical m/z | Notes |

| Dipotassium Phthalate (M) | 241.938372 | Monoisotopic mass of the neutral molecule. americanelements.com |

| [M-K]⁺ | 202.9697 | Hypothetical singly charged ion after loss of one potassium ion. |

| [M+H]⁺ | 242.9462 | Protonated molecule, less likely for a salt. |

| [M+K]⁺ | 280.9070 | Adduct with a potassium ion. |

| Protonated Phthalic Anhydride | 149.0230 | Common and stable fragment for many phthalates. coventry.ac.ukmdpi.comresearchgate.net |

| Deprotonated Benzoate Ion | 121.0295 | A significant fragment observed in phthalate metabolite analysis. nih.gov |

Chemical Reaction Mechanisms and Transformations Involving Potassium Phthalate 2:1

Dissociation and Buffering Mechanisms in Aqueous Solutions

When dissolved in water, dipotassium (B57713) phthalate (B1215562), an ionic solid, undergoes complete dissociation. guidechem.comsmolecule.com This process yields two potassium cations (K⁺) and one phthalate anion (C₈H₄O₄²⁻) per formula unit. smolecule.com The high solubility of dipotassium phthalate in water facilitates its use in various aqueous-phase applications. guidechem.comsmolecule.com

The dissociation reaction is as follows: K₂C₈H₄O₄(s) → 2K⁺(aq) + C₈H₄O₄²⁻(aq) smolecule.com

The resulting phthalate anion can act as a weak base, reacting reversibly with water to form the hydrogen phthalate ion (HC₈H₄O₄⁻). This equilibrium contributes to the buffering capacity of the solution, allowing it to resist significant changes in pH upon the addition of small amounts of acid or base. smolecule.com This property makes dipotassium phthalate a useful buffering agent in certain biochemical and analytical applications where stable pH is critical. guidechem.comsmolecule.com

The phthalate buffer system, which also involves potassium hydrogen phthalate (KHP), is well-studied and provides reliable pH standards over a range of 4.87 to 5.72. wikipedia.orgnist.gov While KHP is more commonly used for creating standard buffer solutions, the fundamental equilibrium involving the phthalate and hydrogen phthalate ions is central to the buffering action. wikipedia.orgnist.gov

Table 1: Dissociation of Dipotassium Phthalate in Water

| Compound | Formula | Dissociation Products in Water |

|---|

Thermal Decomposition and Rearrangement Processes

High temperatures induce significant transformations in potassium phthalates, including decomposition and molecular rearrangement. These processes are not only of academic interest but also form the basis of important industrial syntheses.

Dipotassium phthalate is typically synthesized through the neutralization of phthalic anhydride (B1165640) with a stoichiometric amount of potassium hydroxide (B78521) in an aqueous solution. google.com For instance, one mole of phthalic anhydride reacts with two moles of potassium hydroxide to yield dipotassium phthalate. google.com The resulting solution can then be dried to obtain the solid salt. google.com

The thermal decomposition of related compounds, such as potassium hydrogen phthalate (KHP), provides insight into the stability of the phthalate structure at elevated temperatures. Studies on potassium hydrogenphthalate monohydrate show a multi-stage decomposition process. researchgate.net Under heating, it ultimately decomposes to form potassium carbonate (K₂CO₃) at temperatures around 467°C, with intermediate steps involving the formation of other potassium carboxylates. researchgate.net The thermal decomposition of KHP can also lead to the release of carbon oxides. thermofisher.com

One of the most significant thermal transformations of dipotassium phthalate is its rearrangement to dipotassium terephthalate (B1205515). This isomerization is the core of the Henkel I process for producing terephthalic acid, a key monomer for polyester (B1180765) manufacturing. lookchem.comatamankimya.com The reaction is typically carried out by heating dipotassium phthalate at high temperatures (430-440°C) under a pressurized carbon dioxide atmosphere (5-20 bar) in the presence of a catalyst, such as a mixture of zinc and cadmium. lookchem.com

Studies using isotopic tracers have been employed to elucidate the complex mechanism of this rearrangement. osti.gov The process involves the statistical exchange between a carboxyl group and carbon dioxide. osti.gov Various catalysts and conditions have been explored to optimize the yield of terephthalic acid, which can reach over 50% under specific pressures and temperatures. google.com

Table 2: Conditions for the Henkel I Process

| Starting Material | Product | Temperature | Pressure | Catalyst |

|---|

A related and commercially important reaction is the Henkel II process, which involves the disproportionation of potassium benzoate (B1203000). lookchem.comatamankimya.com In this process, potassium benzoate is heated to high temperatures (430-440°C) under a significant CO₂ pressure (around 50 bar) with a catalyst like cadmium or zinc benzoate. lookchem.com This reaction yields dipotassium terephthalate and benzene (B151609) with high selectivity. lookchem.com

The reaction mechanism has been investigated using tracer techniques, revealing the intricate steps of carboxylation and molecular rearrangement. osti.gov This process provides an alternative route to terephthalic acid, starting from benzoic acid. lookchem.com

Oxidative Degradation Mechanisms

Potassium phthalates, particularly potassium hydrogen phthalate (KHP), are frequently used as model compounds to study the efficacy of various water treatment technologies, specifically advanced oxidation processes (AOPs).

Potassium hydrogen phthalate (KHP) is widely employed as a model organic pollutant in photocatalytic degradation studies due to its stability, high purity, and non-biodegradable nature. nii.ac.jp These studies aim to optimize conditions for breaking down persistent organic pollutants in wastewater. capes.gov.br

The fundamental mechanism of heterogeneous photocatalysis involves a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. nii.ac.jp These charge carriers react with water and oxygen to produce highly reactive oxygen species, primarily hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can non-selectively attack and mineralize organic compounds like KHP into carbon dioxide and water. researchgate.net

Research has focused on optimizing various parameters to enhance degradation efficiency:

Catalyst Concentration: The optimal concentration of TiO₂ has been identified in various studies to maximize the degradation rate while avoiding issues like particle aggregation and light scattering. capes.gov.brresearchgate.net

pH: The pH of the solution significantly impacts the surface charge of the catalyst and the speciation of the pollutant, thereby affecting adsorption and degradation rates. For KHP degradation using TiO₂, acidic conditions (pH 3.0-5.0) have been shown to be more effective than neutral or basic media. capes.gov.brresearchgate.net

Oxidizing Agent: Besides photocatalysis, other AOPs like oxidation with ferrate(VI) (FeO₄²⁻) have been studied for KHP removal. eeer.orgeeer.org Kinetic studies show that lower pH values favor the degradation of KHP by ferrate(VI). eeer.orgeeer.org Other systems, such as H₂O₂-HCO₃⁻ activated by UVC light, have also proven effective, achieving high removal efficiencies for chemical oxygen demand (COD) and total organic carbon (TOC). sciencegate.app

These studies use KHP to quantify the performance of AOPs by monitoring the decrease in its concentration or the reduction in parameters like COD and TOC. capes.gov.brsciencegate.appfapesp.br

Table 3: Selected Studies on the Oxidative Degradation of KHP

| Oxidation System | Catalyst/Agent | Key Findings | Reference(s) |

|---|---|---|---|

| Photocatalysis | TiO₂ / Sunlight | Optimum catalyst concentration found at 3 g/L; optimum pH was 5.0. | capes.gov.br |

| Photocatalysis | TiO₂ | Effective for treating high-COD wastewater containing KHP. | nii.ac.jp |

| Oxidation | Ferrate(VI) | The stoichiometry of ferrate(VI) to KHP was 1:1; lower pH favored degradation. | eeer.orgeeer.org |

Photocatalytic Degradation Studies Utilizing Potassium Hydrogen Phthalate (2:1) as a Model Compound

Simulation of Pollutant Behavior under Advanced Oxidation Processes (UV/Ozone)

Potassium hydrogen phthalate (KHP) is frequently utilized as a model organic compound in studies of advanced oxidation processes (AOPs) to simulate the behavior of more complex pollutants. Its stability, high purity, and non-volatile nature make it an ideal primary standard for calibrating analytical instruments and a reliable proxy for organic contaminants in water treatment research. In the context of UV/Ozone (O₃) treatments, KHP serves as a probe to evaluate the effectiveness of the oxidation system. The degradation of KHP under these conditions helps researchers understand the reaction pathways and kinetics of hydroxyl radical (•OH) attacks, which are the primary mechanism for pollutant destruction in such AOPs. openbiotechnologyjournal.comub.edu Studies have demonstrated that ozonation, particularly when combined with other oxidants like hydrogen peroxide (H₂O₂) or UV light, can achieve complete conversion of KHP in a short residence time. openbiotechnologyjournal.com The strong absorbance of KHP in the UV spectrum allows for real-time monitoring of its concentration, providing valuable data on the degradation process. researchgate.net

Quantification of Hydroxyl Radical Generation and Degradation Kinetics

The degradation of potassium hydrogen phthalate is a key method for quantifying the generation of hydroxyl radicals (•OH), the highly reactive species responsible for the oxidation of organic pollutants in many AOPs. copernicus.org By monitoring the decay rate of KHP, researchers can determine the steady-state concentration of •OH. The reaction between KHP and hydroxyl radicals typically follows pseudo-first-order kinetics. researchgate.net

The degradation kinetics are influenced by various factors. For instance, in photocatalytic systems using TiO₂, the degradation rate of KHP increases with the catalyst load up to an optimal point, beyond which the rate plateaus due to light scattering effects. researchgate.net The process is generally described by pseudo-first-order kinetics, with the rate constant being a key parameter for evaluating process efficiency. researchgate.net

Optimization of Catalyst Efficiency

The efficiency of catalysts in advanced oxidation processes is often optimized by studying the degradation rates of model compounds like potassium hydrogen phthalate (KHP). Key parameters that are adjusted to maximize catalyst performance include catalyst concentration, pH, and light intensity in photocatalytic systems.

For instance, in the photocatalytic degradation of KHP using titanium dioxide (TiO₂) and sunlight, the optimal catalyst concentration was found to be 3 g/L for Degussa P25 and 10 g/L for Sachtleben Hombikat UV 100. researchgate.net Increasing the catalyst load beyond these points does not significantly improve the degradation rate and can even be detrimental due to increased turbidity, which blocks light penetration. researchgate.net

The pH of the solution is another critical factor. The degradation rate of KHP in photocatalytic systems is significantly higher in acidic media (pH 3.0-5.0) compared to neutral or basic conditions. researchgate.netresearchgate.net This is often attributed to the surface charge of the catalyst and the resulting adsorption-desorption equilibrium of the pollutant on the catalyst surface. researchgate.net Catalytic ozonation, which uses solid catalysts like metal oxides to enhance ozone decomposition and •OH generation, is another area where efficiency is optimized. mdpi.com While materials like α-Al₂O₃ and various manganese oxides have shown promise, their effectiveness can be limited by factors such as the rapid consumption of ozone and the saturation of catalyst active sites by water molecules. mdpi.com

Ferrate(VI) Mediated Degradation of Potassium Hydrogen Phthalate in Aqueous Solutions

Kinetic Studies and Reaction Stoichiometry

The stoichiometry of the reaction between ferrate(VI) and KHP was found to be 1:1. eeer.orgresearchgate.neteeer.org This was determined by observing a linear relationship between the pseudo-first-order rate constants and the concentration of KHP. eeer.org The initial degradation of ferrate(VI) is fast and reaches a near-constant value after approximately 10 minutes of contact time, suggesting that the majority of KHP degradation occurs within this initial period. eeer.orgresearchgate.net

| Parameter | Value | Reference |

| Reaction Order (KHP) | Pseudo-first-order | eeer.org, researchgate.net |

| Reaction Order (Ferrate(VI)) | Pseudo-first-order | eeer.org, researchgate.net |

| Stoichiometric Ratio (Ferrate(VI):KHP) | 1:1 | eeer.org, eeer.org, researchgate.net |

| Overall Rate Constant (k_app) at pH 8.0 | 83.40 L/mol/min | eeer.org, eeer.org, researchgate.net |

Influence of pH and Reactant Concentrations on Degradation Efficiency

The efficiency of KHP degradation by ferrate(VI) is significantly influenced by the solution's pH and the initial concentrations of the reactants. eeer.org Studies conducted over a pH range of 7.0 to 12.0 demonstrated that lower pH values favor the degradation of KHP. eeer.orgeeer.org This increased efficiency at lower pH is attributed to the higher redox potential of ferrate(VI) in more acidic conditions. mdpi.com For example, decreasing the pH from 12.0 to 7.0 resulted in a notable increase in the percentage of KHP removed. eeer.org

| Condition | Effect on KHP Degradation | Reference |

| pH | ||

| Decreasing pH (e.g., from 12.0 to 7.0) | Increases degradation efficiency | eeer.org, eeer.org |

| Concentration | ||

| Increasing KHP concentration | Decreases percentage removal, but increases total amount removed | eeer.org, researchgate.net |

| Decreasing KHP concentration | Increases percentage removal | eeer.org, researchgate.net |

Analysis of Mineralization Extent via Total Organic Carbon Reduction

The extent of mineralization of potassium hydrogen phthalate (KHP) during ferrate(VI) treatment is evaluated by measuring the reduction in Total Organic Carbon (TOC). eeer.org TOC analysis reveals that while ferrate(VI) treatment achieves a high percentage of KHP degradation, it results in partial, rather than complete, mineralization to carbon dioxide and water under the tested conditions. eeer.orgeeer.org

The efficiency of mineralization is, similar to degradation, dependent on pH and initial pollutant concentration. eeer.org A greater reduction in TOC is observed at lower pH values and lower initial KHP concentrations. eeer.orgkoreascience.kr For example, at a constant ferrate(VI) to KHP molar ratio of 1:1, decreasing the solution pH from 12.0 to 7.0 increased the TOC removal from 12.38% to 30.53%. eeer.org Similarly, at pH 7.0, decreasing the initial KHP concentration from 0.5 mmol/L to 0.03 mmol/L increased the TOC removal from 26.80% to 51.96%. eeer.org These findings indicate that a significant portion of the KHP is mineralized even with a single dose of ferrate(VI), demonstrating its potential for treating water contaminated with such pollutants. eeer.org

| Parameter | Condition | TOC Removal (%) | Reference |

| pH Effect | pH 12.0 | 12.38% | eeer.org |

| (KHP:Ferrate(VI) = 1:1) | pH 7.0 | 30.53% | eeer.org |

| Concentration Effect | KHP = 0.5 mmol/L | 26.80% | eeer.org |

| (at pH 7.0) | KHP = 0.03 mmol/L | 51.96% | eeer.org |

Humic Substance Photosensitized Degradation of Related Phthalate Esters

The transformation of organic chemicals sensitized by light is a significant degradation mechanism in various environmental compartments, including surface waters and aerosols. nih.govacs.orgnih.gov Dissolved organic matter, such as humic substances (HS), can act as photosensitizers. nih.govacs.orgnih.gov When irradiated by sunlight, HS can generate reactive species like hydroxyl radicals (•OH) and excited triplet-state HS (³HS*), which in turn promote the degradation of organic compounds like phthalate esters. nih.govacs.orgnih.gov Phthalate esters are recognized as widespread environmental contaminants and are considered priority pollutants by agencies like the United States Environmental Protection Agency (USEPA). nih.govacs.org Their primary degradation pathways in the environment include anaerobic and aerobic biodegradation, hydrolysis, and photochemical degradation. nih.govacs.org

Studies have utilized phthalate esters with varying side-chain lengths as probes to investigate the reactivity of humic substances under simulated sunlight. nih.gov For instance, the degradation of diethyl phthalate (DEP) and dibutyl phthalate (DBP) in the presence of various humic substance models (Pahokee Peat Humic Acid, PPFA; Pahokee Peat Fulvic Acid, PPHA; and Aldrich Humic Acid, AHA) has been shown to follow first-order kinetics. acs.org Interestingly, the degradation rate constant was observed to increase with the length of the alkyl side chain of the phthalate ester. acs.org

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for elucidating the reaction mechanisms of phthalate ester degradation. semanticscholar.org By measuring the changes in the isotopic composition of hydrogen (²H) and carbon (¹³C) in the remaining phthalate ester as it degrades, researchers can gain insights into which chemical bonds are broken during the reaction. researchgate.net This is because reactions tend to proceed slightly faster with lighter isotopes (¹H and ¹²C) than with heavier isotopes (²H and ¹³C), leading to an enrichment of the heavier isotopes in the residual reactant pool. This phenomenon is known as isotopic fractionation. researchgate.netnih.gov

Reference experiments using artificial photosensitizers help to interpret the reaction mechanisms when humic substances are involved. nih.gov For example, experiments with Rose Bengal, 3-methoxy-acetophenone (3-MAP), and 4-methoxybenzaldehyde (B44291) (4-MBA) have produced characteristic isotope fractionation factors for both ²H and ¹³C. nih.govacs.orgnih.gov

In the photosensitized degradation of DEP by a humic substance model (PPHA) in the presence of oxygen, a significant normal isotopic fractionation was observed for both carbon and hydrogen. doi.org The correlation of hydrogen and carbon isotopic fractionation (represented as Λ) in this system was found to be similar to that observed in a system where degradation is known to be dominated by •OH radicals, suggesting that •OH-induced reactions are dominant in this photosensitized degradation pathway. nih.govacs.orgdoi.org The apparent kinetic isotope effects (AKIEs) for carbon and hydrogen, calculated from the dominant sulfate (B86663) radical reaction of DEP, support the hypothesis of C-H bond cleavage during degradation. researchgate.netresearchgate.net

Table 1: Isotopic Fractionation of Diethyl Phthalate (DEP) in Photosensitized Degradation

| System | Carbon Isotope Fractionation (εC) (‰) | Hydrogen Isotope Fractionation (εH) (‰) | Correlation (Λ) | Dominant Reactive Species |

|---|---|---|---|---|

| UV/PPHA/O₂ | -1.8 ± 0.4 | -9.0 ± 1.0 | 3.2 ± 0.8 | •OH |

| H₂O₂/UV | - | - | 2.4 ± 0.2 | •OH |

Data sourced from multiple studies. nih.govacs.orgdoi.org

The multi-element isotope fractionation approach, particularly the correlation of ²H and ¹³C fractionation, serves as a diagnostic tool to distinguish between different environmental degradation pathways. nih.govacs.orgnih.gov Biodegradation, hydrolysis, and photosensitized reactions each leave a distinct isotopic signature. nih.govacs.orgnih.gov

For example, the dual isotope analysis (Λ = Δδ²H/Δδ¹³C) for the abiotic hydrolysis and aerobic biodegradation of dimethyl phthalate (DMP) and diethyl phthalate (DEP) showed similar magnitudes, suggesting a common C-O bond cleavage pathway. nih.gov These characteristic Λ values for hydrolytic reactions are different from those of chemical oxidation, highlighting the diagnostic potential of dual isotope analysis. nih.gov

Similarly, the correlation of ²H and ¹³C fractionation can distinguish between different oxidative degradation mechanisms. researchgate.net For instance, the persulfate oxidation of DEP shows a significantly different Λ value compared to its oxidation by UV/H₂O₂. researchgate.netresearchgate.net This demonstrates that CSIA can effectively characterize the specific chemical oxidation mechanisms of phthalate esters in the environment. researchgate.net By comparing the isotopic fractionation patterns observed in field samples to those determined in controlled laboratory studies for different degradation processes, it is possible to identify the dominant degradation pathways of phthalate esters in complex environmental systems. uni-tuebingen.de

Table 2: Degradation Rate Constants of Phthalate Esters with Different Photosensitizers

| Phthalate Ester | Photosensitizer | Rate Constant (k) (h⁻¹) |

|---|---|---|

| Dibutyl Phthalate (DBP) | Rose Bengal | 0.0168 ± 0.0058 |

| Dibutyl Phthalate (DBP) | 3-methoxy-acetophenone (3-MAP) | 0.0244 ± 0.0009 |

| Dibutyl Phthalate (DBP) | 4-methoxybenzaldehyde (4-MBA) | 0.0193 ± 0.0010 |

| Diethyl Phthalate (DEP) | PPHA | 0.0077 ± 0.0012 |

| Dibutyl Phthalate (DBP) | PPHA | 0.0111 ± 0.0011 |

Data sourced from multiple studies. nih.govacs.orgsemanticscholar.org

Theoretical and Computational Chemistry Studies on Potassium Phthalate 2:1

Computational Modeling of Intermolecular Interactions

Computational modeling is essential for understanding the non-covalent forces that govern the crystal structure and bulk properties of ionic organic salts like dipotassium (B57713) phthalate (B1215562). These studies often employ periodic Density Functional Theory (DFT) methods, which are well-suited for calculating the properties of crystalline solids, including the energy of intermolecular interactions and sublimation enthalpies. mdpi.com

In the closely related compound, potassium hydrogen phthalate (KHP), X-ray diffraction studies reveal a two-dimensional coordination polymer structure. researchgate.netniscpr.res.in The hydrogen phthalate anion acts as a µ4-heptadentate ligand, organizing the potassium ions into layers. researchgate.net The K+ ions are coordinated by seven oxygen atoms from the carboxylate groups of four different hydrogen phthalate anions, forming distorted monocapped trigonal prismatic {KO7} polyhedra. niscpr.res.in The K-O bond distances in this structure range from 2.6353(16) to 3.1396(19) Å. niscpr.res.in Beyond these primary ionic interactions, the structure is further stabilized by π-π stacking interactions between the aromatic rings of the phthalate anions. researchgate.netniscpr.res.in

For dipotassium phthalate (2:1), one would expect a more complex network of intermolecular interactions due to the presence of a second potassium ion. Computational models would predict strong electrostatic interactions between the two potassium cations and the dicarboxylate phthalate anion. These models can calculate the precise coordination environment of each potassium ion and the resulting crystal packing. Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density and characterize the nature of these intermolecular bonds, including ionic bonds, hydrogen bonds (if solvent molecules are present), and weaker van der Waals forces. mdpi.com

Electronic Structure Calculations for Spectroscopic Interpretation

Electronic structure calculations are vital for interpreting spectroscopic data and understanding the molecular orbitals of a compound. Techniques such as Density Functional Theory (DFT) are used to model the electronic properties of molecules, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). koreascience.kr

While specific studies on dipotassium phthalate are scarce, research on potassium-doped copper phthalocyanine (B1677752) (CuPc), a related molecule, demonstrates the methodology. koreascience.kr In that study, ultraviolet photoemission spectroscopy (UPS) and DFT calculations were used to investigate the changes in electronic structure upon potassium intercalation. koreascience.kr The research found that charge transfer from potassium atoms led to the appearance of a new state in the energy gap, which was identified as the filling of the LUMO+1 orbital rather than the LUMO. koreascience.kr

For dipotassium phthalate, DFT calculations could similarly predict the electronic structure. The transfer of two electrons from the potassium atoms to the phthalic acid molecule would result in a phthalate dianion with significantly altered orbital energies compared to the neutral or monoanionic species. These calculations can be correlated with experimental spectra. For instance, the calculated energy gap between the HOMO and LUMO can be related to the UV-visible absorption spectrum. niscpr.res.in Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy of potassium hydrogen phthalate in D₂O shows two distinct multiplets for the aromatic protons between 7.0 and 8.3 ppm. bipm.org Theoretical calculations can predict these chemical shifts by modeling the electronic environment around each nucleus, providing a powerful tool for spectral assignment and interpretation.

Reaction Pathway Modeling for Related Phthalates (e.g., Cytochrome P450 Metabolism)

Computational modeling is extensively used to investigate the metabolic fate of phthalates in biological systems, particularly their interaction with cytochrome P450 (CYP) enzymes. mdpi.com These enzymes are crucial for the metabolism and detoxification of foreign compounds in the liver. mdpi.comresearchgate.net Computational studies model the reaction between the active species of the enzyme—a high-valent iron(IV)-oxo heme cation radical called Compound I (CpdI)—and a phthalate substrate. mdpi.com

Using phthalate esters like 2-ethylhexyl-phthalate as models, these studies explore various degradation mechanisms. mdpi.com The calculations reveal that CpdI exists in two close-lying spin states (doublet and quartet), and the reactivity depends on the populations of both states. mdpi.com Two major oxidative pathways considered are substrate epoxidation and aromatic hydroxylation. mdpi.com Both pathways begin with an electrophilic attack of the CpdI oxo group on a carbon atom of the aromatic ring, forming a radical intermediate. mdpi.com From this intermediate, the reaction can proceed to form an epoxide product or undergo further oxidation. mdpi.com

Other modeled metabolic reactions include O-dealkylation and hydroxylation of the alkyl chains, which are also known to be catalyzed by cytochrome P450 systems. researchgate.netfrontiersin.org Ultimately, many of these metabolic pathways, whether involving initial de-esterification or oxidative steps, converge to yield phthalic acid as a central intermediate. frontiersin.org These computational models help predict the formation of potentially toxic metabolites and clarify the biochemical breakdown pathways of phthalate-based compounds. mdpi.com

Applications in Advanced Materials Science and Engineering

Non-Linear Optical (NLO) Properties and Applications

Potassium hydrogen phthalate (B1215562) (KHP) is a semi-organic compound recognized for its non-linear optical (NLO) properties. indianchemicalsociety.comresearchgate.net Materials with NLO properties are crucial for photonic and optoelectronic technologies, as they can alter the phase, frequency, or amplitude of light. indianchemicalsociety.comresearchgate.net The NLO behavior of KHP has been confirmed through methods like the Kurtz-Perry powder test, which detects the generation of a second harmonic signal (a green light at 532 nm) when irradiated with an Nd:YAG laser (1064 nm). indianchemicalsociety.comresearchgate.net

The inherent NLO characteristics of KHP make it a candidate for applications such as frequency doubling and electro-optic modulation. researchgate.net Research has shown that these properties can be further enhanced by introducing dopants into the crystal lattice. For instance, doping KHP with rare earth ions like Yttrium (Y³⁺) has been found to improve its second harmonic generation (SHG) efficiency. scientific.net Similarly, the addition of amino acids, such as glycine, has also been demonstrated to enhance the NLO properties of KHP crystals. indianchemicalsociety.comresearchgate.net This tuneability through doping opens up possibilities for creating materials with tailored NLO responses for specific device applications. scientific.net The combination of its NLO capabilities with high transparency in the visible region and a high laser-induced damage threshold makes KHP a promising material for various optical applications. indianchemicalsociety.comresearchgate.netbohrium.com

Piezoelectric and Electro-optic Properties

Beyond its NLO characteristics, potassium hydrogen phthalate exhibits notable piezoelectric and electro-optic effects. irphouse.comresearchgate.net The piezoelectric effect is the generation of an electric charge in response to applied mechanical stress. irphouse.com KHP crystals have a confirmed piezoelectric nature, with a measured piezoelectric coefficient (d₃₃) of 0.92 pC/N. irphouse.com This property, along with its pyroelectric and elastic characteristics, makes it useful for various transducer and sensor applications. researchgate.netresearchgate.net

The electro-optic effect, where the refractive index of a material changes in response to an applied electric field, is also prominent in KHP. researchgate.net Specifically, KHP displays the Pockels effect, a linear electro-optic effect that occurs in materials with a crystal structure lacking inversion symmetry. photonicsreport.com The electro-optic coefficient of KHP has been measured and found to be comparable to that of urea, a well-known electro-optic material. researchgate.net This makes KHP suitable for use in electro-optic modulators, which are essential components in optical communication systems. bohrium.comresearchgate.net Studies have also shown that doping KHP crystals with trivalent ions, such as Fe³⁺ and Cr³⁺, can enhance these electro-optic properties. researchgate.net

Use as Substrates for Epitaxial and Hierarchical Growth of Materials

The well-defined crystal structure and cleavage properties of potassium hydrogen phthalate make it an excellent substrate material for the controlled growth of other materials. researchgate.netisca.me Its (010) face provides a suitable template for both epitaxial and hierarchical growth. acs.orgrsc.org Epitaxy involves the growth of a crystalline overlayer on a crystalline substrate, where the overlayer adopts a specific orientation relative to the substrate. wikipedia.org

KHP substrates have been successfully used for the epitaxial growth of organic crystalline films, such as phenanthrene and quaterthiophene. researchgate.netacs.org In the case of phenanthrene, its (001) face aligns with the KHP (010) face due to a structural match between their pseudo-hexagonal patterns, enabling the formation of highly oriented crystalline layers. acs.org This capability is significant for developing highly oriented films of conjugated polymers that possess high non-linear optical susceptibility. researchgate.netijera.com Furthermore, KHP has been employed in biomimetic approaches to create hierarchically organized architectures with polymers like poly(acrylic acid), demonstrating its versatility in guiding crystal growth across multiple scales. rsc.org

Integration into Polymer Composites and Blend Films

Potassium hydrogen phthalate is also utilized as a functional additive in polymer composites to modify and enhance their properties for specific applications, particularly in packaging and coatings.

When incorporated into polymer blends, such as those made from Chitosan and Polyvinyl alcohol (PVA), KHP can significantly improve their thermal and mechanical stability. isca.me Studies on KHP-doped Chitosan/PVA (CPK) films have shown that the presence of KHP leads to higher thermal stability compared to the undoped Chitosan/PVA (CP) blend. isca.me This enhancement is attributed to the intermolecular hydrogen bonding between KHP and the polymer matrix. isca.me The mechanical properties, including tensile strength, are also improved with the addition of KHP. isca.menih.gov

Table 1: Thermal Decomposition Data for Chitosan/PVA (CP) and KHP-Doped Chitosan/PVA (CPK) Blend Films

| Film Sample | Decomposition Temperature Range (°C) |

| CP | 258–344 |

| CPK-1 | 267–351 |

| CPK-2 | 267–351 |

| CPK-3 | 267–351 |

| CPK-4 | 267–351 |

| CPK-5 | 267–351 |

Data sourced from research on KHP-doped Chitosan/Polyvinyl alcohol blended films. isca.me

The addition of KHP to Chitosan/PVA blends also influences the surface characteristics of the resulting films. isca.me Atomic Force Microscopy (AFM) analysis has revealed changes in surface morphology and roughness. isca.me The incorporation of KHP tends to hinder the dense packing of polymer chains, which results in a more amorphous structure, as confirmed by X-ray diffraction (XRD) patterns. isca.me

A key improvement is the enhancement of the hydrophobic nature of the polymer blend. Water contact angle measurements show that CPK blend films have a higher water contact angle than the pure CP film, indicating improved water resistance. isca.me This increased hydrophobicity is a crucial property for materials intended for packaging applications where resistance to moisture is necessary. isca.me

Table 2: Water Contact Angle Measurements for Chitosan/PVA (CP) and KHP-Doped Chitosan/PVA (CPK) Films

| Film Sample | KHP Content (g) | Water Contact Angle (°) |

| CP | 0.00 | 50.1 |

| CPK-1 | 0.01 | 54.2 |

| CPK-2 | 0.02 | 61.5 |

| CPK-3 | 0.03 | 58.7 |

| CPK-4 | 0.04 | 56.4 |

| CPK-5 | 0.05 | 55.8 |

Data sourced from research on KHP-doped Chitosan/Polyvinyl alcohol blended films. isca.me

The combined improvements in thermal stability, mechanical strength, and water resistance make KHP-doped polymer blends highly suitable for packaging and coating applications. isca.me The enhanced properties address some of the challenges in developing advanced materials from biopolymers like Chitosan, which naturally have hydrophilic characteristics. isca.menih.gov By improving water resistance, KHP helps to create films that can better protect packaged contents from moisture, thereby extending their potential use in the food packaging industry and other sectors requiring protective coatings. isca.me

Lack of Research Data for "Potassium phthalate (2:1)" in Advanced Materials Science and Engineering Applications

Following a comprehensive review of scientific literature and research databases, it has been determined that there is no available information specifically detailing the use of the chemical compound Potassium phthalate (2:1) , also known as dipotassium (B57713) phthalate, for the applications outlined in the provided structure.

Extensive searches were conducted to find research pertaining to the role of dipotassium phthalate as a multifunctional additive in energy storage systems, such as zinc-iodine batteries. Specifically, information was sought regarding its potential functions in:

An electrostatic shielding cationic strategy

Anionic chemistry and Solid Electrolyte Interphase (SEI) formation

The inhibition of interfacial pH fluctuations

Therefore, the content for the specified sections and subsections cannot be provided.

Development of Advanced Analytical Methodologies Utilizing Potassium Phthalate 2:1

Potassium hydrogen phthalate (B1215562) (KHP) is a cornerstone in analytical chemistry, valued for its exceptional purity and stability. These characteristics make it an ideal primary standard for a variety of analytical techniques, underpinning the accuracy and traceability of chemical measurements. Its applications range from the standardization of solutions in classical titrimetry to its use as a calibrant in modern instrumental analysis.

Future Research Directions and Emerging Paradigms for Potassium Phthalate 2:1 Studies

Exploration of Novel Synthetic Pathways

The conventional method for synthesizing potassium hydrogen phthalate (B1215562) involves the reaction of ortho-phthalic acid with potassium hydroxide (B78521) in an aqueous solution, followed by crystallization through slow evaporation or cooling. guidechem.com While effective for producing high-purity crystals, future research is aimed at exploring more sophisticated synthetic pathways to control crystal morphology, size, and the incorporation of functional dopants.

Future avenues of exploration include:

Solvent-Modified Growth: Investigating the influence of mixed solvent systems (e.g., water-ethanol mixtures) to alter the solubility and growth kinetics, thereby enabling finer control over crystal habit and size distribution. guidechem.com

Hydrothermal Synthesis: Employing hydrothermal techniques, where crystallization occurs from high-temperature aqueous solutions at high vapor pressures, could yield novel polymorphs or highly crystalline nanoparticles with unique properties.

Biomimetic and Polymer-Templated Crystallization: Utilizing polymers or biomacromolecules to direct the crystallization process. For instance, the interaction between KHP and poly(acrylic acid) has been shown to create hierarchically organized architectures, indicating a pathway to composite materials with tailored structures.

Synthesis of Mixed-Ion Systems: Expanding on the synthesis of materials like potassium lithium hydrogen phthalate (PLHP), where lithium carbonate is introduced during the growth process. rsc.orgresearchgate.net This approach opens the door to creating a wider range of mixed-alkali-metal phthalates with potentially enhanced NLO or piezoelectric properties.

A typical aqueous synthesis route serves as the baseline for these future explorations. guidechem.com The process involves reacting equimolar amounts of ortho-phthalic acid and potassium hydroxide, followed by refluxing, cooling, and recrystallization to achieve high purity. guidechem.com

Advanced Characterization of Doped and Mixed Crystal Systems

A significant frontier in KHP research is the modification of its crystal lattice through the incorporation of dopants or the creation of mixed crystal systems. This strategy aims to enhance its intrinsic properties for specific applications, particularly in optoelectronics. scirp.orgsemanticscholar.org Advanced characterization techniques are crucial for understanding the relationship between the introduced guest ions and the resulting material properties.

Research has demonstrated that doping KHP with various ions can significantly alter its physical characteristics. For example, doping with trivalent ions like Fe³⁺ and Cr³⁺ has been shown to enhance the electro-optic properties of the crystal. researchgate.net Similarly, the inclusion of L-proline was found to improve mechanical hardness and increase optical transmittance. researchgate.net The characterization of these modified crystals involves a suite of advanced analytical methods to probe their structural, optical, and mechanical attributes.

Key characterization techniques and findings from various studies are summarized below.

| Dopant / System | Observed Effects | Characterization Techniques Used | Reference |

|---|---|---|---|

| Sodium Chloride (NaCl) | Confirmed incorporation of Na⁺ ions; maintained good optical transmittance in the visible region. | Powder XRD, FT-IR, UV-Vis, TG-DTA | scirp.org |

| L-proline | Enhanced optical transmittance and bandgap; increased refractive index and mechanical hardness. | Single Crystal XRD, Powder XRD, FT-IR, UV-Vis, Vicker's Microhardness, Kurtz-Perry SHG test | researchgate.net |

| Potassium Iodide (KI) | Resulted in crystals with high optical transparency suitable for optoelectronic applications. | Powder XRD, FT-IR, UV-Vis, Kurtz-Perry SHG test | semanticscholar.org |

| Iron(III) ions (Fe³⁺) | Caused slight changes in lattice parameters while retaining the orthorhombic structure; enhanced electro-optic properties. | Powder XRD, FT-IR, UV-Vis | researchgate.netresearchgate.net |

| Chromium(III) ions (Cr³⁺) | Enhanced electro-optic properties. | Powder XRD, UV-Vis | researchgate.net |

| Lithium (Mixed Crystal) | Formed a novel monoclinic crystal (C₁₆H₁₆KLiO₁₁) with SHG efficiency comparable to pure KHP. | Single Crystal XRD, FT-IR, SEM/EDS, TGA/DTA, UV-Vis, AAS | rsc.orgresearchgate.net |

Future work in this area will focus on exploring a wider range of metallic and organic dopants and employing more sensitive characterization techniques to map local structural distortions and their impact on electronic and optical properties.

Deeper Mechanistic Understanding of Complex Chemical Transformations